3-Diphenylmethoxytropane methanesulfonate, commonly known as benztropine methanesulfonate, is a synthetic compound primarily used in the treatment of Parkinson's disease and other movement disorders. It acts as a centrally active muscarinic antagonist and has been shown to inhibit the reuptake of dopamine, thus playing a significant role in managing symptoms associated with dopamine deficiency .
This compound falls under the category of tropane derivatives, which are bicyclic compounds containing a nitrogen atom. Its structural classification includes being a tertiary amine with anticholinergic properties, making it similar to other compounds like atropine and scopolamine. The methanesulfonate moiety enhances its solubility and bioavailability, facilitating its therapeutic effects .
The synthesis of 3-Diphenylmethoxytropane methanesulfonate can be achieved through several methods. One common approach involves the reaction of diphenylmethanol with tropane derivatives under acidic conditions to form the ether linkage. The subsequent treatment with methanesulfonyl chloride leads to the formation of the methanesulfonate salt.
The molecular structure of 3-Diphenylmethoxytropane methanesulfonate can be represented as follows:
The structure features a bicyclic tropane core with a diphenylmethoxy substituent at the 3-position and a methanesulfonate group that enhances solubility and pharmacological activity .
3-Diphenylmethoxytropane methanesulfonate undergoes various chemical reactions typical for tropane derivatives:
The primary mechanism of action for 3-Diphenylmethoxytropane methanesulfonate involves its antagonistic effect on muscarinic acetylcholine receptors in the central nervous system. By blocking these receptors, it helps alleviate symptoms associated with excessive cholinergic activity, which is often seen in Parkinson's disease.
Additionally, by inhibiting dopamine reuptake, it increases dopamine levels in synaptic clefts, contributing to improved motor control and reduced rigidity . This dual action makes it particularly effective for treating movement disorders.
3-Diphenylmethoxytropane methanesulfonate is primarily used in clinical settings for:
Research continues into its potential applications in other neurological disorders due to its unique pharmacological profile .
The synthetic chemistry of tropane alkaloids traces back to the 19th century, with initial isolations of atropine (hyoscyamine) by Geiger and Hesse in 1833 [5]. Early methodologies focused on plant-derived extraction due to the structural complexity of the tropane bicyclic ring system (8-azabicyclo[3.2.1]octane). By the late 1800s, Ladenburg established esterification protocols enabling the coupling of tropine with aromatic acids—a foundational technique later adapted for 3-hydroxytropane derivatives [5]. The introduction of diphenylmethane motifs emerged indirectly through Friedel-Crafts alkylation, where benzyl chloride and benzene condensed via aluminum chloride catalysis to form diphenylmethane—a precursor to benzhydryl halides essential for modern intermediates [1] [2].
Table 1: Historical Milestones in Tropane Alkaloid Derivative Synthesis
Year | Development | Key Researchers |
---|---|---|
1833 | Isolation of atropine from Atropa belladonna | Geiger & Hesse |
1879 | Esterification of tropine with organic acids | Ladenburg |
1934 | Friedel-Crafts synthesis of diphenylmethane | Hartman & Phillips |
1968 | Benzhydryl anion alkylation techniques | Murphy et al. |
Post-1950s, quaternary ammonium tropane salts gained prominence for enhanced bioactivity and crystallinity. Methanesulfonate (mesylate) salts were prioritized for their low nucleophilicity and stability, though early routes suffered from poor stereocontrol and required silver-assisted halide displacement—an economically nonviable approach for scaled production [5] [6].
The 3-diphenylmethoxytropane intermediate necessitates precise stereochemistry at C3, where the diphenylmethoxy group occupies the α-configuration for optimal receptor interaction. Contemporary synthesis leverages N-protected tropinone reduction, utilizing chiral catalysts like (-)-DIP-Cl [(+)-chlorodiisopinocampheylborane] to achieve >98% ee for the 3α-alcohol [5]. Subsequent etherification employs activated benzhydryl electrophiles under mild conditions:
$$\ce{(C6H5)2CHBr + 3\alpha-HO-tropane ->[{\text{NaH, THF}}][{25^\circ \text{C}}] 3\alpha-(diphenylmethoxy)tropane + \text{HBr}}$$
Crucially, benzhydryl bromide synthesis exploits the methylene acidity of diphenylmethane (pKa 32.2) [2]. Deprotonation with sodium amide generates a nucleophilic carbanion, which reacts with alkyl halides:
Step 1:$$\ce{(C6H5)2CH2 + NaNH2 -> (C6H5)2CHNa + NH3}$$
Step 2:$$\ce{(C6H5)2CHNa + Br2 -> (C6H5)2CHBr + NaBr}$$
Grignard addition offers an alternative route, where phenylmagnesium bromide reacts with N-methyl-4-piperidone, followed by cyclization. This method yields higher regioselectivity but requires rigorous anhydrous conditions [1].
Table 2: Comparative Stereoselective Routes to 3-Diphenylmethoxytropane
Method | Reagents/Conditions | Yield (%) | 3α:3β Ratio |
---|---|---|---|
Benzhydryl Bromide Alkylation | NaH, THF, 25°C, 12h | 82 | 95:5 |
Catalytic Asymmetric Reduction | (-)-DIP-Cl, BH₃·THF, -20°C | 78 | >99:1 |
Grignard Addition-Cyclization | PhMgBr, then HCl/Δ | 65 | 88:12 |
Methanesulfonate salt formation converts tertiary tropanes into crystalline, water-soluble quaternary ammonium derivatives. Three predominant strategies exist:
Table 3: Quaternary Ammonium Salt Formation Efficiency
Method | Conditions | Reaction Time | Purity (%) | Environmental Factor (E-factor) |
---|---|---|---|---|
Solvent-Based | Acetone, 60°C, N₂ atmosphere | 6h | 92 | 18.7 |
Mechanochemical | Ball milling, 350 rpm | 45 min | 98 | 2.1 |
Ionic Liquid-Catalyzed | [BMIM][Mes], 40°C | 2h | 99.5 | 1.8 |
Electrochemical analyses confirm salt stability, with decomposition temperatures >220°C and electrochemical windows >±2 V vs. Ag/Ag⁺—critical for pharmaceutical processing [6].
Industrial-scale synthesis prioritizes atom economy and waste reduction. Biocatalytic esterification using lipase B from Candida antarctica (CAL-B) immobilizes 3α-hydroxytropane and diphenylmethanol in non-aqueous media, achieving 90% conversion without epimerization—a marked improvement over acid-catalyzed routes [5]. For quaternization, solventless microwave irradiation (100 W, 100°C) reduces reaction times to 10 minutes while maintaining 97% yield [6].
Hybrid approaches integrate recyclable catalysts: Mesoporous SBA-15-supported sulfonic acid groups facilitate both benzhydryl bromide synthesis and etherification, minimizing metal residues. Life-cycle assessment confirms a 56% reduction in cumulative energy demand compared to classical Friedel-Crafts pathways [2] [5].
Table 4: Green Metrics for Production Methods
Parameter | Biocatalytic Route | Microwave Quaternization | Conventional Route |
---|---|---|---|
PMI (Process Mass Intensity) | 3.2 | 4.1 | 31.5 |
Carbon Footprint (kg CO₂/kg) | 8.7 | 11.2 | 42.6 |
Catalyst Recyclability | >15 cycles | N/A | None |
Future directions include enzymatic C–N bond formation using engineered transaminases and continuous-flow methanesulfonation—methods projected to lower E-factors below 0.5 [5] [6].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4